molecular formula C7H4Br2FNO B1461856 2,5-Dibromo-3-fluorobenzamide CAS No. 1806294-65-4

2,5-Dibromo-3-fluorobenzamide

Cat. No. B1461856
M. Wt: 296.92 g/mol
InChI Key: XWNRCPMBXDDDNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dibromo-3-fluorobenzamide and its derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .


Molecular Structure Analysis

The molecular weight of 2,5-Dibromo-3-fluorobenzamide is 296.92 g/mol. The molecular formula is C7H4Br2FNO .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-fluorobenzamide is a white to beige crystalline powder. The molecular weight is 296.92 g/mol, and the molecular formula is C7H4Br2FNO .

Future Directions

The future directions for the study and application of 2,5-Dibromo-3-fluorobenzamide could involve further exploration of its biological properties and potential medicinal applications . The compound and its derivatives could be studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities .

properties

IUPAC Name

2,5-dibromo-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNRCPMBXDDDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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